molecular formula C7H4BrF3INO B1597822 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline CAS No. 845866-77-5

2-Bromo-6-iodo-4-(trifluoromethoxy)aniline

Cat. No.: B1597822
CAS No.: 845866-77-5
M. Wt: 381.92 g/mol
InChI Key: DOYOILBYIVLGGL-UHFFFAOYSA-N
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Description

2-Bromo-6-iodo-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrF3INO It is a halogenated aniline derivative, characterized by the presence of bromine, iodine, and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives. For instance, starting with 4-(trifluoromethoxy)aniline, bromination and iodination reactions can be carried out sequentially to introduce the bromine and iodine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar halogenation techniques on a larger scale. The use of appropriate catalysts and controlled reaction conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodo-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the trifluoromethoxy group retained on the benzene ring.

Scientific Research Applications

2-Bromo-6-iodo-4-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing trifluoromethoxy group and the halogen atoms, which can activate the benzene ring towards nucleophilic substitution or coupling reactions. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethoxy)aniline
  • 4-Iodo-2-(trifluoromethoxy)aniline
  • 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline

Uniqueness

2-Bromo-6-iodo-4-(trifluoromethoxy)aniline is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to compounds with only one type of halogen. The trifluoromethoxy group further enhances its chemical stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-bromo-6-iodo-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3INO/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYOILBYIVLGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)I)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375593
Record name 2-bromo-6-iodo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-77-5
Record name 2-Bromo-6-iodo-4-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845866-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-6-iodo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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